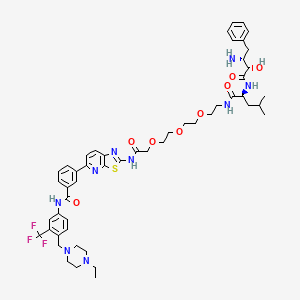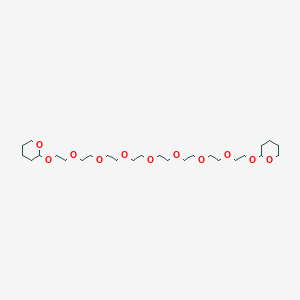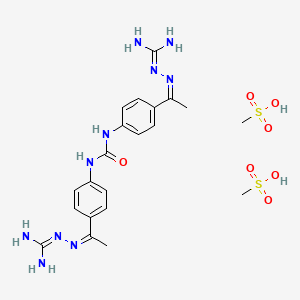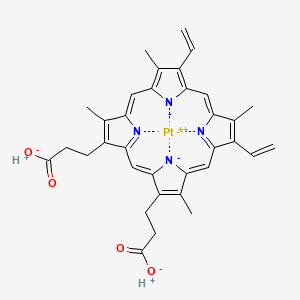
N-Nitrosoglyphosate (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitrosoglyphosate (sodium) is a nitrosamine degradation product and synthetic impurity of the widely used herbicide glyphosate. It is formed through the reaction of nitrates with glyphosate and has been observed in soils treated with sodium nitrite and glyphosate at elevated levels . The compound is of significant concern due to its potential toxicity and environmental impact.
準備方法
Synthetic Routes and Reaction Conditions
N-Nitrosoglyphosate (sodium) is typically formed as an impurity during the production of glyphosate. The synthesis involves the reaction of glyphosate with nitrates under specific conditions. For instance, the formation of N-Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Industrial Production Methods
The industrial production of N-Nitrosoglyphosate (sodium) is not a deliberate process but rather a byproduct of glyphosate manufacturing. The accepted methodology for determining N-Nitrosoglyphosate in glyphosate formulations involves high-performance liquid chromatography (HPLC) with UV detection .
化学反応の分析
Types of Reactions
N-Nitrosoglyphosate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the nitroso group.
Substitution: Substitution reactions may occur, particularly involving the nitroso group.
Common Reagents and Conditions
Common reagents used in the reactions of N-Nitrosoglyphosate (sodium) include sodium nitrite, hydrogen peroxide, and formic acid . The conditions for these reactions vary but often involve specific pH levels and temperatures to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of N-Nitrosoglyphosate (sodium) depend on the specific reaction conditions. For example, oxidation may yield different nitroso derivatives, while reduction can lead to the formation of amines.
科学的研究の応用
N-Nitrosoglyphosate (sodium) has several scientific research applications, including:
Biology: Studied for its potential toxicological effects on various biological systems.
Medicine: Investigated for its potential role in carcinogenesis due to its nitrosamine structure.
Industry: Monitored as an impurity in glyphosate formulations to ensure compliance with safety regulations.
作用機序
The mechanism of action of N-Nitrosoglyphosate (sodium) involves its interaction with biological molecules. As a nitrosamine, it can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound’s molecular targets include nucleic acids and proteins, which can be altered through nitrosation reactions.
類似化合物との比較
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with similar toxicological properties.
N-Nitrosodiethylamine (NDEA): Known for its carcinogenic effects.
N-Nitrosomorpholine (NMOR): Studied for its environmental and health impacts.
Uniqueness
N-Nitrosoglyphosate (sodium) is unique due to its formation as an impurity in glyphosate formulations. Its presence in agricultural products and potential environmental impact make it a compound of significant concern .
特性
分子式 |
C3H6N2NaO6P |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
sodium;2-[nitroso(phosphonomethyl)amino]acetate |
InChI |
InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 |
InChIキー |
ANBNFCKWUZJADZ-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])N(CP(=O)(O)O)N=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)



![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)




![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)

![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)
